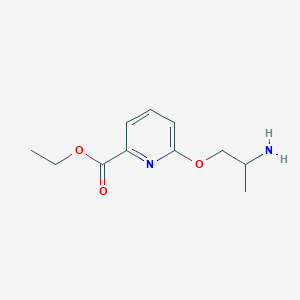
Ethyl6-(2-aminopropoxy)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group at the 2-position of the pyridine ring and a 2-aminopropoxy substituent at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate typically involves the reaction of ethyl 6-hydroxypyridine-2-carboxylate with 2-aminopropanol under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Types of Reactions:
Oxidation: Ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as alkoxides, amines, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or imines, while reduction may produce various reduced derivatives.
Applications De Recherche Scientifique
Ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
Ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate can be compared with other pyridine derivatives such as ethyl 6-methylpyridine-2-carboxylate and ethyl 6-hydroxypyridine-2-carboxylate. While these compounds share a common pyridine core, the presence of different substituents at the 6-position imparts unique chemical and biological properties. Ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate is unique due to its 2-aminopropoxy group, which can participate in various chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Comparaison Avec Des Composés Similaires
- Ethyl 6-methylpyridine-2-carboxylate
- Ethyl 6-hydroxypyridine-2-carboxylate
- Ethyl 6-chloropyridine-2-carboxylate
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-3-15-11(14)9-5-4-6-10(13-9)16-7-8(2)12/h4-6,8H,3,7,12H2,1-2H3 |
Clé InChI |
KACBYNXRYRKEIU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=CC=C1)OCC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



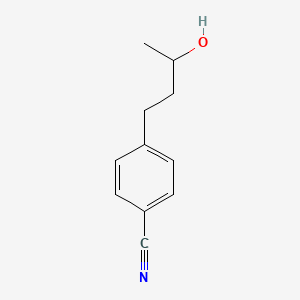
![rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate](/img/structure/B13517794.png)
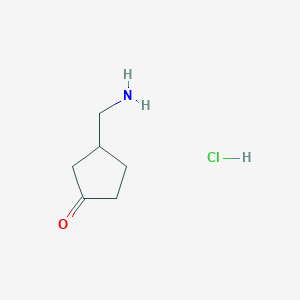
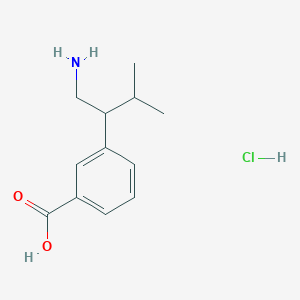
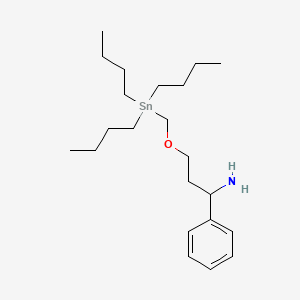
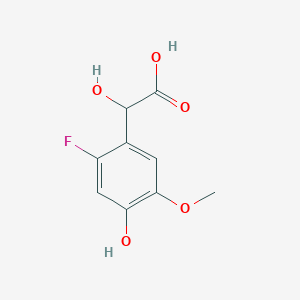
![methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride](/img/structure/B13517822.png)
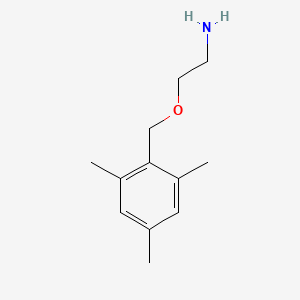
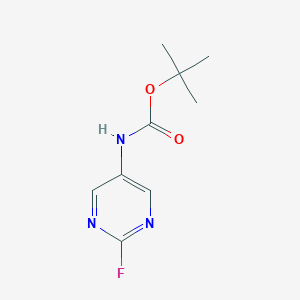
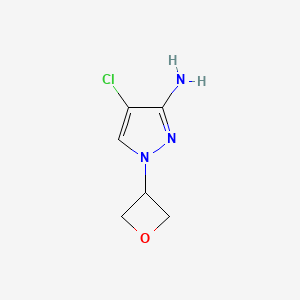

![4-{Bicyclo[1.1.1]pentan-1-yl}piperidine](/img/structure/B13517840.png)
![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
